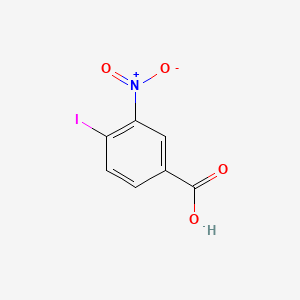

4-Iodo-3-nitrobenzoic acid

描述

Contextualizing Halogenated Nitrobenzoic Acid Scaffolds in Organic Synthesis

Within the broader family of aromatic carboxylic acids, halogenated nitrobenzoic acids stand out as particularly valuable scaffolds for organic synthesis. solubilityofthings.com These compounds are characterized by the presence of three key functional groups on the aromatic ring: a carboxylic acid, a nitro group (-NO₂), and a halogen atom (e.g., I, Br, Cl). This trifunctional arrangement provides a rich platform for diverse and selective chemical transformations.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides. The nitro group is a strong electron-withdrawing group, which influences the ring's reactivity and can be reduced to an amino group (-NH₂) to enable further derivatization. The halogen atom, particularly iodine, serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This multi-faceted reactivity makes halogenated nitrobenzoic acids powerful intermediates for constructing complex molecular architectures. solubilityofthings.comgoogle.com

Significance of 4-Iodo-3-nitrobenzoic Acid in Contemporary Academic Research

This compound, a specific member of this class, has garnered significant attention in modern academic and industrial research. cymitquimica.com Its structure is defined by an ortho-positioning of the iodo and nitro substituents relative to each other. This particular arrangement is crucial as the iodine atom can be selectively replaced or used as a handle for introducing new functionalities, while the nitro and carboxylic acid groups offer additional sites for chemical modification.

The compound serves as a key starting material and pharmaceutical intermediate. lookchem.com Its utility has been demonstrated in the synthesis of complex heterocyclic structures and in the preparation of substituted benzamides. A notable example is its use as a precursor in the synthesis of 4-iodo-3-nitrobenzamide (B1684207), a molecule investigated for its biological activities. google.comgoogle.com The compound's three distinct functional groups are well-suited for creating combinatorial libraries of molecules for screening purposes. lookchem.com Researchers utilize this compound to systematically build and modify molecular frameworks, leading to the discovery of new chemical entities with potential applications in various scientific domains.

Detailed Research Findings

The synthetic utility of this compound is well-documented in chemical literature, where it serves as a robust building block for more complex molecules. Its value lies in the differential reactivity of its three functional groups, which allows for sequential and controlled chemical modifications.

A primary application of this compound is in the synthesis of amides and esters. For instance, it can be converted to its corresponding methyl ester, methyl 4-iodo-3-nitrobenzoate, through esterification with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. google.com This ester is a key intermediate that can subsequently be reacted with ammonia (B1221849) to produce 4-iodo-3-nitrobenzamide. google.com This multi-step process highlights the compound's role as a precursor in the synthesis of targeted amide derivatives.

The synthesis of this compound itself is typically achieved from 4-amino-3-nitrobenzoic acid. chemicalbook.com This process involves a diazotization reaction, where the amino group is converted into a diazonium salt using sodium nitrite (B80452) and hydrochloric acid at low temperatures. chemicalbook.com Subsequent treatment with potassium iodide replaces the diazonium group with an iodine atom, yielding this compound in high yield. chemicalbook.com

Furthermore, the iodine substituent on the aromatic ring makes this compound and its derivatives valuable substrates for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 4-position, enabling the synthesis of diverse and complex aromatic compounds that would be difficult to prepare through other methods.

Data Table for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄INO₄ | cymitquimica.comnih.govchemscene.com |

| Molecular Weight | 293.02 g/mol | lookchem.comcymitquimica.comnih.gov |

| CAS Number | 35674-27-2 | cymitquimica.comnih.govlabproinc.com |

| Appearance | Slightly Pale Yellow to Yellow Powder/Crystal | cymitquimica.comlabproinc.com |

| Melting Point | 208-212 °C | lookchem.comlabproinc.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMTZLCNLAIKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458857 | |

| Record name | 4-iodo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35674-27-2 | |

| Record name | 4-iodo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Analysis

Established Synthetic Routes to 4-Iodo-3-nitrobenzoic Acid.

The creation of this compound can be approached through several strategic methodologies, each leveraging fundamental principles of organic chemistry to achieve the desired molecular architecture.

The synthesis of substituted aromatic compounds like this compound is fundamentally governed by the directing effects of the substituents on the aromatic ring. In a theoretical approach starting from p-iodobenzoic acid, the regioselectivity of nitration is crucial. The iodine atom is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing deactivator. When subjecting p-iodobenzoic acid to nitrating conditions (a mixture of nitric and sulfuric acid), the incoming nitro group is directed to the positions ortho to the iodine and meta to the carboxyl group. nih.govfrontiersin.org This overlap in directing influence favors the introduction of the nitro group at the 3-position, yielding the desired this compound. The use of milder, more selective nitrating systems, such as nitric acid in an aqueous sodium dodecylsulfate medium, can enhance regioselectivity and provide a more environmentally benign reaction pathway. rsc.orgresearchgate.netsemanticscholar.org

Alternatively, a synthesis could begin with an iodinated and nitrated precursor, followed by carboxylation. For instance, the oxidation of the methyl group in a precursor like 4-iodo-2-nitrotoluene using a strong oxidizing agent such as acidic potassium permanganate (KMnO₄) would yield 4-Iodo-2-nitrobenzoic acid, a structural isomer of the target compound. chemcontent.com Achieving the correct 4-iodo-3-nitro substitution pattern via this method would require starting with the appropriately substituted toluene derivative.

The introduction of an iodine atom onto a benzoic acid scaffold can be accomplished through various iodination strategies. Direct C-H iodination of benzoic acids represents an efficient approach. For example, iridium-catalyzed ortho-selective C-H activation allows for the iodination of benzoic acids under mild conditions, often without the need for additives or bases. acs.org This method provides high yields for ortho-iodinated products. acs.org

Other methods for aromatic iodination involve the use of iodinating reagents like iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and sulfuric acid. nih.gov This system can iodinate deactivated aromatic rings, including nitrobenzene, to produce iodoarenes in moderate to good yields after a reductive workup. nih.gov For precursors like p-aminobenzoic acid, iodination can be achieved through diazotization followed by a Sandmeyer-type reaction, which is a common route for introducing halogens onto an aromatic ring. orgsyn.org

A highly effective and well-documented method for synthesizing this compound is through the diazotization of 4-amino-3-nitrobenzoic acid. chemicalbook.com This process involves a two-stage reaction. In the first stage, the primary aromatic amine of the precursor is converted into a diazonium salt. This is achieved by treating 4-amino-3-nitrobenzoic acid with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C). chemicalbook.comscirp.orgscirp.org

In the second stage, the resulting diazonium salt is treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group (N₂), which is an excellent leaving group, resulting in the formation of the C-I bond at the 4-position of the aromatic ring. This reaction proceeds smoothly at room temperature and precipitates the final product from the solution, which can then be isolated by filtration. This method is notable for its high yield, often reaching around 89.7%. chemicalbook.com

Table 1: Reaction Conditions for Diazotization-Mediated Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 4-amino-3-nitrobenzoic acid |

| Reagents | Sodium nitrite, Potassium iodide, Hydrochloric acid |

| Temperature | Stage 1: 0–5 °C; Stage 2: Room Temperature |

| Duration | Stage 1: 1 hour; Stage 2: 2 hours |

Data sourced from ChemicalBook. chemicalbook.com

Derivatization Chemistry of this compound.

The carboxylic acid functional group of this compound serves as a versatile handle for further chemical modifications, primarily through esterification and amidation reactions.

The conversion of this compound to its corresponding esters is a common derivatization. Traditional Fischer esterification, involving heating the carboxylic acid in an alcohol (e.g., methanol) with a strong acid catalyst like sulfuric acid, is one viable pathway. truman.edubond.edu.au However, this method can require purification by column chromatography and may yield moderate results. One reported procedure using methanol (B129727) and sulfuric acid achieved a 77% yield of the methyl ester. google.com

To enhance yield and simplify purification, alternative methods have been developed. A highly efficient approach involves the use of trimethyl orthoacetate as both the reagent and solvent. google.com Refluxing this compound in trimethyl orthoacetate results in O-alkylation of the carboxylate, providing the methyl ester in nearly quantitative yield (99%) without the need for a separate solvent or extensive purification. google.com This method avoids the use of catalysts that could promote nucleophilic substitution of the iodo group. google.com The optimization of esterification is critical for preparing intermediates for subsequent reactions, such as amidation. nih.gov

Table 2: Comparison of Esterification Methods for this compound

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Fischer Esterification | Methanol, Sulfuric Acid | Reflux (~70 °C), 8 hours | 77% | Requires neutralization and extraction; product may need chromatography. google.com |

The synthesis of 4-iodo-3-nitrobenzamide (B1684207) from this compound can be pursued through two main intermediates: an acid chloride or an ester.

A more efficient and cleaner pathway proceeds through an ester intermediate, typically the methyl ester. google.com The methyl ester of this compound is dissolved in a suitable solvent like methanol and treated with anhydrous ammonia (B1221849) gas. The reaction is allowed to proceed at room temperature over several days. This method avoids the harsh chlorinating agents that cause unwanted side reactions. Evaporation of the solvent yields 4-iodo-3-nitrobenzamide as a solid with high yield (95%) and purity. google.com This highlights the strategic advantage of using the ester intermediate to circumvent the reactivity issues associated with the acid chloride pathway.

Table 3: Comparison of Amidation Pathways

| Pathway | Intermediate | Key Reagents | Yield (Crude/Final) | Key Disadvantage/Advantage |

|---|---|---|---|---|

| Acid Chloride | 4-Iodo-3-nitrobenzoyl chloride | Thionyl chloride, Ammonium hydroxide | ~48.8% / 40.5% | Formation of 4-chloro-3-nitrobenzamide impurity. google.com |

Nucleophilic Aromatic Substitution Reactions of the Iodinated Moiety

The chemical structure of this compound features an iodinated moiety that is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the iodo group is significantly enhanced by the presence of the electron-withdrawing nitro group positioned ortho to it. google.comwikipedia.org This activation facilitates the displacement of the iodide, a good leaving group, by various nucleophiles. wikipedia.org

A notable example of this reactivity is observed during the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂). In this reaction, the chloride ion (Cl⁻) can act as a nucleophile, attacking the carbon atom bonded to the iodine. This leads to the formation of 4-chloro-3-nitrobenzamide as a significant impurity alongside the desired 4-iodo-3-nitrobenzamide. google.com The SNAr mechanism is favored in this case, particularly when aprotic solvents like dimethylformamide (DMF) are used, as they can facilitate the substitution process. google.comwikipedia.org

The general mechanism for an SNAr reaction involves a two-step addition-elimination process. mdpi.com First, the nucleophile attacks the electrophilic carbon atom bearing the leaving group (the ipso carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com The electron-withdrawing nitro group at the ortho position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. wikipedia.orglibretexts.org In the second step, the leaving group (iodide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. mdpi.com

Table 1: Nucleophilic Aromatic Substitution of this compound Derivative

| Reactant | Reagent | Nucleophile | Product | Observed as |

|---|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | Chloride (Cl⁻) | 4-Chloro-3-nitrobenzoic acid derivative | Side-product/Impurity google.com |

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be selectively reduced to an amino group, yielding 4-iodo-3-aminobenzoic acid. This transformation is a fundamental step in the synthesis of various more complex molecules. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups and the desired reaction conditions. wikipedia.org

Common methods for the reduction of aromatic nitro compounds that are applicable in this context include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium-on-carbon (Pd/C) or Platinum(IV) oxide (PtO₂). wikipedia.org It is often a clean and efficient method.

Metal-Acid Systems: A classic and widely used method is the Béchamp reduction, which uses iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid). wikipedia.orgnih.gov Another common system is tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl. stackexchange.com The reaction with SnCl₂·2H₂O in an alcohol solvent is known to be effective for reducing aromatic nitro groups while leaving other sensitive groups, such as halogens and carboxylic esters, unaffected. stackexchange.com

Other Reducing Agents: Sodium hydrosulfite or sodium sulfide can also be used for this reduction. wikipedia.org More modern methods may employ reagents like sodium borohydride in combination with a catalyst, such as Nickel(II) acetate, in a mixed solvent system. orientjchem.org

Table 2: Selected Reagents for Nitro Group Reduction

| Reducing Agent/System | Typical Conditions | Reference |

|---|---|---|

| Iron (Fe) / Acid (e.g., Acetic Acid) | Refluxing acidic solution | wikipedia.org |

| Tin(II) chloride (SnCl₂) / HCl | Acidic solution | stackexchange.com |

| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized H₂ gas, catalyst suspension | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | wikipedia.org |

Mechanistic Investigations of Synthetic Transformations Involving this compound

The synthetic utility of this compound is largely dictated by the interplay of its functional groups, which influences reaction pathways and mechanisms. The SNAr mechanism is central to understanding the substitution reactions at the C4 position (the carbon bearing the iodo group). wikipedia.orgnih.gov

The rate-limiting step in SNAr reactions is typically the initial addition of the nucleophile to the aromatic ring to form the Meisenheimer complex. mdpi.com The stability of this intermediate is paramount. For this compound, the powerful electron-withdrawing effect of the nitro group at the ortho position is critical for stabilizing the negative charge that develops in the ring during the formation of the Meisenheimer complex. google.comwikipedia.org This stabilization lowers the activation energy of the addition step, making the substitution reaction feasible. The substitution is further facilitated because iodide is an effective leaving group. wikipedia.org

Analysis of Side Reactions and Impurity Formation during Derivatization

During the derivatization of this compound, particularly in processes aimed at modifying the carboxylic acid group, the potential for side reactions involving the iodo and nitro groups must be considered. A well-documented example is the formation of a chloro-substituted impurity during the synthesis of 4-iodo-3-nitrobenzamide. google.com

When this compound is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, a competing SNAr reaction can occur. google.com In this side reaction, the chloride ion generated from the thionyl chloride acts as a nucleophile, displacing the iodo group. The ortho-nitro group activates the ring for this nucleophilic attack. google.com The use of aprotic solvents can further promote this unwanted substitution. google.com This results in the formation of 4-chloro-3-nitrobenzamide, an impurity that can be difficult to separate from the desired product due to similar physical properties, leading to significant losses in the yield of the target compound. google.com

Table 3: Impurity Profile in the Synthesis of 4-Iodo-3-nitrobenzamide

| Intended Reaction | Reagents | Side Reaction | Resulting Impurity | Mechanistic Driver |

|---|---|---|---|---|

| Acid chloride formation | This compound, Thionyl chloride | Nucleophilic aromatic substitution | 4-Chloro-3-nitrobenzamide | Activation by ortho-nitro group google.com |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Applications: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of the molecule by probing the stretching and bending of its chemical bonds. Both FTIR and Raman spectroscopy offer complementary information for the structural analysis of 4-Iodo-3-nitrobenzoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. The broad absorption band typically observed in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The strong, sharp peak around 1700 cm⁻¹ is attributed to the C=O stretching of the carboxyl group.

The presence of the nitro group (NO₂) is confirmed by two distinct and strong absorption bands. The asymmetric stretching vibration of the N=O bond typically appears in the 1520-1560 cm⁻¹ region, while the symmetric stretching vibration is observed around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-I stretching vibration is expected at lower frequencies, typically in the range of 480-610 cm⁻¹.

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| Aromatic C-H Stretch | >3000 | Moderate |

| C=O Stretch (Carboxylic Acid) | ~1700 | Moderate |

| Asymmetric NO₂ Stretch | 1520-1560 | Strong |

| Symmetric NO₂ Stretch | 1345-1385 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| C-I Stretch | 480-610 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the influence of the iodine atom, will deshield these protons, causing them to resonate at lower fields (higher ppm values). Based on the substituent effects, the proton ortho to the nitro group is expected to be the most deshielded. The coupling patterns (doublets and doublet of doublets) and coupling constants will be crucial for the unambiguous assignment of each proton. While specific experimental data for the acid is scarce, the ¹H NMR spectrum of the closely related 4-iodo-3-nitrobenzamide (B1684207) shows signals at approximately 7.74, 7.86, 8.24, and 8.70 ppm in DMSO-d₆. google.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of this compound will display seven unique signals, one for each carbon atom in the molecule. The carboxyl carbon (C=O) is expected to have the highest chemical shift, typically in the range of 165-185 ppm. The carbons attached to the electronegative nitro group and iodine atom will also be significantly shifted. The chemical shifts of the aromatic carbons provide valuable information about the electronic environment within the ring. For the related 4-iodo-3-nitrobenzamide, carbon signals have been reported at 91.76, 123.63, 132.03, 135.36, 141.49, 153.15, and 165.19 ppm in DMSO-d₆. google.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxyl H | 10-13 | - |

| Aromatic H's | 7.5-9.0 | 120-155 |

| Carboxyl C | - | 165-185 |

| C-I | - | ~90-100 |

| C-NO₂ | - | ~140-155 |

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 293.02 g/mol . nih.gov The fragmentation of aromatic carboxylic acids often proceeds through the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups. libretexts.org Furthermore, the presence of the nitro group can lead to characteristic losses of NO (M-30) and NO₂ (M-46). The iodine atom is also a potential leaving group, which could lead to a fragment at M-127. The analysis of these fragment ions is critical for confirming the structure of the molecule. Predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺ and [M-H]⁻, are available and can be used for more advanced mass spectrometry studies. uni.lu

| Ion | Proposed Fragmentation Pathway | Expected m/z |

| [C₇H₄INO₄]⁺ | Molecular Ion (M⁺) | 293 |

| [C₇H₃INO₃]⁺ | Loss of OH | 276 |

| [C₆H₄INO₂]⁺ | Loss of COOH | 248 |

| [C₇H₄IO₂]⁺ | Loss of NO₂ | 247 |

| [C₇H₄NO₄]⁺ | Loss of I | 166 |

Advanced Diffraction Methods for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the general principles of XRD can be applied to understand what such a study would reveal. A single-crystal X-ray diffraction analysis would provide the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. This information would allow for the precise determination of the positions of all atoms in the molecule, confirming the planar structure of the benzene ring and the geometry of the carboxylic acid and nitro groups. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state.

Computational Chemistry and Theoretical Modeling of 4 Iodo 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electron distribution, orbital energies, and molecular geometry, which collectively determine the chemical behavior of the compound.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaps.org It is widely employed to determine a molecule's optimized geometry, representing its most stable three-dimensional arrangement of atoms. For 4-Iodo-3-nitrobenzoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G), can predict bond lengths, bond angles, and dihedral angles. researchgate.net The optimization process seeks the lowest energy conformation, which for this molecule would involve finding the most stable rotational positions of the carboxylic acid and nitro groups relative to the benzene (B151609) ring. researchgate.net

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. taylorandfrancis.comyoutube.com Conversely, the LUMO's energy reflects the molecule's ability to accept electrons, defining its electrophilicity. taylorandfrancis.comyoutube.com The interaction between these frontier orbitals is central to predicting how a molecule will react with other species. libretexts.orgcureffi.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Significance |

| HOMO Energy | -7.5 | Indicates electron-donating capability |

| LUMO Energy | -3.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.3 | Correlates with chemical reactivity and stability |

Note: The values presented are illustrative and representative of what would be expected from a DFT calculation.

Prediction of Reactive Sites and Electrostatic Potential Distributions

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum chemical calculations that maps the charge distribution on the molecule's surface. It helps to visualize and predict how a molecule will interact with other charged species. The MEP surface is color-coded to indicate different potential values: red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, highlighting electron-poor areas prone to nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid and nitro groups, due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid group, making it the primary site for deprotonation and a strong hydrogen bond donor. The area near the iodine atom might also exhibit a region of positive potential known as a "sigma-hole," making it a potential halogen bond donor.

This detailed map of electrostatic potential allows for the precise prediction of the molecule's reactive behavior in various chemical environments.

Molecular Dynamics Simulations and Conformational Analysis of the Compound

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of motions and conformations at finite temperatures. Molecular Dynamics (MD) simulations are a computational method used to study these movements over time by solving Newton's equations of motion for a system of atoms and molecules.

For this compound, MD simulations can provide critical insights into its conformational flexibility. A key area of interest is the rotation around the single bonds connecting the carboxylic acid and nitro groups to the benzene ring. Steric hindrance between these two adjacent, bulky groups likely forces at least one of them out of the plane of the aromatic ring to achieve a stable conformation. sci-hub.se Studies on similar ortho-substituted nitrobenzoic acids have revealed the existence of conformational polymorphs, where different crystal forms arise from different rotational arrangements of the substituents. sci-hub.se MD simulations can explore the potential energy surface associated with these rotations, identify low-energy conformers, and determine the energy barriers between them, thus providing a comprehensive picture of the molecule's structural dynamics in different environments (e.g., in solution or in the solid state).

Computational Studies of Intermolecular Interactions and Crystal Engineering in Nitrobenzoic Acid Systems

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. Computational studies are essential for understanding these forces and for the rational design of new crystalline materials, a field known as crystal engineering. acs.org For systems involving nitrobenzoic acids, several key interactions dictate the final crystal structure.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor (the -OH hydrogen) and acceptor (the C=O oxygen). The most common and robust interaction in crystalline carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govacs.org

Halogen Bonding: The iodine atom on the ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules.

Computational methods, including analysis of computationally generated crystal structure landscapes, can be used to analyze the strength and geometry of these interactions. chemrxiv.orgresearchgate.net By calculating the energies of different possible packing arrangements, these studies can help rationalize why certain crystal structures (polymorphs or solvates) are formed and can even predict the likelihood of forming new multicomponent crystals, such as co-crystals or salts. acs.orgwits.ac.zaresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. academie-sciences.fr By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can develop a qualitative understanding of the pharmacophore. For derivatives of this compound, SAR studies might investigate how changing the position or nature of the substituents (iodo, nitro, and carboxylic acid groups) affects a specific biological endpoint. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by using statistical methods to create a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov In a QSAR study, various molecular descriptors are calculated for each derivative. These can include:

Electronic descriptors: (e.g., Hammett constants, atomic charges) which quantify the electron-donating or withdrawing nature of substituents.

Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which measure the molecule's lipophilicity.

A statistical method, such as multiple linear regression, is then used to build an equation that predicts the biological activity based on these descriptors. mdpi.com The resulting 3D-QSAR models, like CoMFA (Comparative Molecular Field Analysis), can generate 3D contour maps that visualize the regions where steric bulk, positive charge, or negative charge would increase or decrease activity, providing a powerful tool for designing more potent derivatives. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

Before a compound can be considered for pharmaceutical development, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources. nih.gov For this compound, a range of ADMET parameters can be predicted using various online tools and software packages. nih.govjonuns.com

These predictions are based on models derived from large datasets of experimental results. Key predicted properties often include:

Physicochemical Properties: Molecular weight, LogP (lipophilicity), and aqueous solubility are fundamental properties that influence absorption and distribution.

Absorption: Parameters like Caco-2 permeability (an indicator of intestinal absorption) and human intestinal absorption (HIA) are assessed.

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding are predicted to understand where the compound will go in the body.

Metabolism: The models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family.

Toxicity: A variety of potential toxicities are screened, including hepatotoxicity (liver toxicity), mutagenicity (e.g., AMES test), and cardiotoxicity (e.g., hERG inhibition).

Table 2: Predicted ADMET Profile for this compound

| Property Class | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 293.02 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.9-2.5 | Indicates moderate lipophilicity | |

| Aqueous Solubility | Low to Moderate | May impact oral bioavailability | |

| pKa | ~3.5 | Acidic nature due to carboxylic group | |

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal permeability | |

| Distribution | Blood-Brain Barrier (BBB) | Unlikely to penetrate | May not reach the central nervous system |

| Plasma Protein Binding | High | May have a longer duration of action | |

| Metabolism | CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Unlikely | Lower risk of interaction with common drugs | |

| Toxicity | AMES Mutagenicity | Potential risk | Nitroaromatic group can be a structural alert |

| hERG I Inhibition | Low risk | Unlikely to cause cardiotoxicity | |

| Hepatotoxicity | Potential risk | Common concern for aromatic nitro compounds |

Note: These predictions are generated by computational models and require experimental validation.

Research in Pharmaceutical Sciences and Bioactive Derivatives

4-Iodo-3-nitrobenzoic Acid as a Precursor and Intermediate in Pharmaceutical Development

This compound is a key chemical building block in the synthesis of more complex, biologically active molecules. Its structure, featuring a benzoic acid core with iodo and nitro functional groups, makes it a versatile precursor for creating a variety of derivatives. In pharmaceutical development, it has served as a crucial starting material, most notably for the synthesis of 4-iodo-3-nitrobenzamide (B1684207), a compound investigated for its anti-cancer properties. google.com

The synthesis of this compound itself can be achieved from 4-amino-3-nitrobenzoic acid through a diazotization reaction followed by substitution with iodide. chemicalbook.com This process provides the foundational scaffold upon which further chemical modifications can be made to develop novel therapeutic agents. The presence of the nitro group, in particular, is significant as it can be chemically reduced, a property that has been exploited in the design of prodrugs that are activated under specific biological conditions. svedbergopen.comnih.gov The strategic placement of the iodo and nitro groups on the benzoic acid ring influences the electronic properties and reactivity of the molecule, allowing for its use in the targeted synthesis of complex pharmaceutical compounds. google.com

Mechanistic Studies of Bioactive Derivatives: Case Study of 4-Iodo-3-nitrobenzamide (Iniparib)

4-Iodo-3-nitrobenzamide, also known as Iniparib, is the most prominent bioactive derivative of this compound. sarms4muscle.com It was extensively investigated as a potential anti-cancer agent, and its mechanism of action has been a subject of detailed study and evolving understanding. wikipedia.org Initially explored as a poly(ADP-ribose) polymerase (PARP) inhibitor, subsequent research revealed a more complex and distinct mechanism of bioactivity. nih.govresearchgate.net

Iniparib was first thought to function as an inhibitor of PARP, a family of enzymes critical for DNA repair. sarms4muscle.comwikipedia.org The proposed mechanism involved the intracellular conversion of Iniparib into a reactive metabolite, 4-iodo-3-nitrosobenzamide (B12559498), which would then covalently bind to the zinc finger domain of PARP1, inhibiting its activity. nih.govapexbt.com This inhibition of DNA repair would theoretically make cancer cells, particularly those with existing DNA repair defects like BRCA1/2 mutations, more susceptible to cell death. sarms4muscle.comascopubs.org

| Feature | True PARP Inhibitors (e.g., Olaparib) | Iniparib |

| Primary Target | Competes with NAD+ at the PARP catalytic site frontiersin.org | Initially thought to be PARP1; later disproven wikipedia.orgnih.gov |

| Mechanism | Inhibition of PARP enzymatic activity, PARP trapping nih.gov | Covalent modification of cysteine-containing proteins researchgate.netapexbt.com |

| Effect in Cells | Strong inhibition of PAR formation in intact cells nih.gov | Little to no inhibition of PAR formation in intact cells nih.gov |

| Selectivity | Selectively kills cells with homologous recombination deficiency (e.g., BRCA mutations) nih.gov | Lacks selective cytotoxicity in homologous recombination-deficient cells nih.gov |

A central aspect of Iniparib's mechanism is its function as a prodrug that requires metabolic activation to exert its cytotoxic effects. researchgate.netnih.gov The key transformation is the reduction of the nitro group on the 4-iodo-3-nitrobenzamide molecule to form highly reactive intermediates, including 4-iodo-3-nitrosobenzamide. nih.govnih.gov This bioactivation is not a random process; it is catalyzed by cellular enzyme systems. nih.govnih.gov

The process of nitroreduction is a critical metabolic pathway for many xenobiotics and involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and finally amino groups. nih.govnih.gov These reactions are often carried out by flavoenzymes such as NADPH: P450 oxidoreductase. nih.gov The resulting reactive species are capable of interacting with various cellular components. svedbergopen.com In the case of Iniparib, this metabolic conversion is believed to be a key step that unmasks its cytotoxic potential within the biological system. researchgate.net

The cytotoxic metabolites of Iniparib are capable of inducing cell death in cancer cells. sarms4muscle.com While the initial hypothesis was tied to PARP inhibition, the actual mechanism appears to be linked to the generation of significant cellular stress. researchgate.net One proposed mechanism is that the active metabolites uncouple electron transport from oxidative phosphorylation in the mitochondria, leading to a surge in reactive oxygen species (ROS). researchgate.net This excessive oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways.

Furthermore, studies have shown that treatment of tumor cells with 4-iodo-3-nitrobenzamide in combination with an agent that depletes glutathione (B108866) (GSH) leads to the appearance of a protease that degrades PARP I. nih.gov The specific pattern of PARP I degradation, resulting in a 50kDa fragment, is consistent with a necrotic cell death pathway rather than classical apoptosis. nih.gov This suggests that the metabolites of Iniparib can induce a form of programmed cell death that is distinct from the apoptosis typically seen with conventional PARP inhibitors. cjcrcn.orgnih.gov

The activation of Iniparib is critically dependent on the specific reducing environment within a cell. nih.gov A key finding is that this activation occurs selectively in malignant cells due to differences in their metabolic machinery compared to non-malignant cells. nih.gov Research has pointed to a deficiency in the Mg2+-ATP-dependent hydride transfer from NADH to NADPH via pyridine (B92270) nucleotide transhydrogenation in cancer cells. This defect prevents the complete, non-toxic reduction of the prodrug to its amine form and instead favors the formation of the lethal 4-iodo-3-nitrosobenzamide intermediate. nih.gov

| Cellular Component | Role in Iniparib Metabolism | Consequence in Cancer Cells |

| Pyridine Nucleotide Transhydrogenase | Catalyzes hydride transfer for complete, non-toxic reduction nih.gov | Deficient in cancer cells, leading to accumulation of toxic nitroso metabolite nih.gov |

| Nitroreductases | Reduce the nitro group to activate the prodrug nih.gov | Bioactivation to reactive, cytotoxic species nih.gov |

| Glutathione (GSH) | Detoxifies reactive metabolites nih.gov | Depletion of GSH enhances the anti-cancer effect of Iniparib nih.gov |

| Cysteine Residues (in proteins) | Covalently modified by active metabolites researchgate.net | Inhibition of critical enzymes (e.g., GAPDH), leading to cellular dysfunction nih.gov |

Development of Targeted Anti-cancer Agents from this compound Scaffolds

The this compound scaffold represents a promising platform for the development of targeted anti-cancer agents, primarily through the concept of selective prodrug activation. nih.gov Although Iniparib, the main derivative, ultimately failed in late-stage clinical trials due to its lack of true PARP inhibitory activity, its development provided valuable insights into leveraging the unique biochemical environment of tumors for therapeutic gain. wikipedia.org

The principle of using a nitroaromatic compound as a prodrug that is selectively reduced to a cytotoxic agent in the hypoxic and highly reductive environment of solid tumors remains a valid and attractive strategy in oncology. svedbergopen.com The differential activity of cellular reducing systems between cancer and normal cells, as observed in the case of Iniparib's metabolism, offers a therapeutic window for selective tumor cell killing. nih.gov Future drug development efforts using the this compound scaffold could focus on optimizing the structure to enhance its selective reduction in cancer cells and to direct its cytotoxic metabolites toward specific, validated anti-cancer targets. This approach moves away from the disproven PARP inhibition hypothesis and toward a more nuanced strategy of exploiting tumor-specific metabolism. researchgate.netnih.gov

Exploration of Antimicrobial Potential and Enzyme Inhibition Studies of Related Nitrobenzoic Acid Derivatives

While direct research on the antimicrobial and enzyme inhibition properties of this compound is limited, extensive studies have been conducted on related nitrobenzoic acid derivatives. This research provides valuable insights into the potential bioactivities that could be explored for compounds within this chemical class. The presence of the nitro group and the benzoic acid framework are key features that researchers have leveraged in the development of new therapeutic agents.

Detailed Research Findings

Scientific investigations into nitrobenzoic acid derivatives have uncovered significant potential in both antimicrobial applications and as enzyme inhibitors. These studies often involve synthesizing a series of related compounds to establish structure-activity relationships (SAR), which help in understanding how different chemical modifications affect biological activity.

In the realm of antimicrobial research , various derivatives of nitrobenzoic acid have been synthesized and tested against a range of microbial pathogens. For instance, new 4-nitrobenzamide (B147303) derivatives, specifically Schiff bases, have been created and evaluated for their in vitro antimicrobial activity. ijpbs.com Among the synthesized compounds, certain derivatives showed high potency against both Gram-positive and Gram-negative bacteria. ijpbs.com Similarly, 4-nitro-benzoate derivatives have been synthesized and evaluated for their antimicrobial and disinfectant properties. researchgate.net Studies on these benzoates have shown that some possess potent antimicrobial and antiseptic capabilities. researchgate.net

The research into enzyme inhibition has also yielded promising results for nitrobenzoic acid derivatives. For example, a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives were identified as potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in hyperuricemia. nih.gov Through systematic structure-activity relationship studies, an optimized compound from this series demonstrated exceptional in vitro potency with a very low IC₅₀ value, indicating strong inhibitory action. nih.gov Further research has explored benzoic acid derivatives as inhibitors for other enzymes like tyrosinase and α-amylase. researchgate.netmdpi.com One study found a synthesized benzoic acid derivative to be a highly potent tyrosinase inhibitor, significantly more so than the standard inhibitor kojic acid. researchgate.net Another investigation into α-amylase inhibition by various benzoic acid derivatives identified 2,3,4-trihydroxybenzoic acid as the most potent inhibitor among the tested compounds. mdpi.com

These findings underscore the therapeutic potential of the nitrobenzoic acid scaffold and provide a strong basis for the future investigation of compounds like this compound and its derivatives as potential antimicrobial agents and enzyme inhibitors.

Interactive Data Tables

Table 1: Antimicrobial Activity of Selected Nitrobenzoic Acid Derivatives

| Compound Class | Target Microorganism | Activity Noted |

| 4-Nitrobenzamide Derivatives | Gram-positive & Gram-negative bacteria | Certain Schiff base derivatives showed high potency. ijpbs.com |

| 4-Nitro-Benzoates | Pseudomonas aeruginosa | Sodium nitrite (B80452), a related compound, showed a strong effect (MIC 0.5 mg/ml). researchgate.net |

| Diphenyltin(IV) di-4-nitrobenzoate | Various microorganisms | Investigated for disinfecting activity. researchgate.net |

Table 2: Enzyme Inhibition by Related Benzoic Acid Derivatives

| Derivative Class | Target Enzyme | Key Finding (IC₅₀ Value) |

| 4-(isopentyloxy)-3-nitrobenzamide | Xanthine Oxidase | Optimized compound (6k) showed an IC₅₀ of 0.13 μM. nih.gov |

| Benzoic Acid Derivative (Compound 7) | Tyrosinase | Found to be highly potent with an IC₅₀ of 1.09 μM. researchgate.net |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | Strongest inhibitor in its study group with an IC₅₀ of 17.30 ± 0.73 mM. mdpi.com |

Applications in Materials Science and Advanced Functional Materials

Incorporation into Polymeric Matrices for Tailored Thermal and Mechanical Properties

While direct, large-scale industrial applications are not widely documented, the chemical structure of 4-iodo-3-nitrobenzoic acid suggests its potential for incorporation into polymeric matrices to tailor specific material properties. The presence of the carboxylic acid functional group allows it to act as a monomer or an additive in condensation polymerization, particularly in the formation of polyesters and polyamides.

Table 1: Potential Effects of Incorporating this compound into Polymer Chains

| Structural Feature | Potential Effect on Polymer Property | Rationale |

| Carboxylic Acid Group | Enables incorporation as a monomer. | Can participate in ester or amide bond formation during polycondensation. |

| Rigid Benzene (B151609) Ring | Increases stiffness and thermal stability. | Restricts chain mobility, raising the glass transition temperature (Tg). |

| Iodo Group | Increases density and modifies packing. | A heavy and bulky atom that adds mass and sterically influences chain arrangement. |

| Nitro Group | Increases polarity and inter-chain interactions. | The polar nature of the group can lead to stronger intermolecular forces (dipole-dipole interactions). |

Development of Photoresponsive Materials and Sensors Utilizing Light-Sensitive Properties

The electronic and structural features of this compound make it a promising candidate for the development of photoresponsive materials and chemical sensors. The nitroaromatic system is a well-known chromophore that absorbs light in the ultraviolet-visible range. This light absorption can be harnessed to trigger changes in material properties.

The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient. This characteristic is crucial for forming charge-transfer complexes with electron-rich molecules. Such complexes often exhibit unique optical properties that can be modulated by light, forming the basis for photo-switchable materials.

In the realm of chemical sensing, materials functionalized with this compound could operate on the principle of fluorescence quenching. For instance, a fluorescent polymer or metal-organic framework incorporating this molecule could experience a decrease in its fluorescence intensity upon binding with specific analytes. The electron-deficient aromatic ring can interact with electron-rich analytes or engage in π-π stacking interactions with other aromatic compounds, providing a mechanism for selective detection. Research has shown that coordination polymers can exhibit selective emission quenching in the presence of nitroaromatics. researchgate.net Furthermore, the iodo group can serve as a versatile synthetic handle for post-synthetic modification, allowing for the attachment of other photoactive or analyte-specific binding units to refine the material's function.

Table 2: Features of this compound for Photoresponsive and Sensing Applications

| Molecular Component | Property | Relevance to Application |

| Nitro Group (-NO2) | Strong Electron-Withdrawing Group; Chromophore | Induces electron deficiency for charge-transfer interactions; absorbs UV-Vis light. |

| Aromatic Ring | π-Electron System | Facilitates π-π stacking interactions, crucial for sensing other aromatic molecules. |

| Iodo Group (-I) | Reactive Site | Allows for post-synthetic modification (e.g., Suzuki coupling) to attach other functional moieties. |

Role in Coordination Chemistry and Formation of Metal-Organic Frameworks or Complexes

This compound is particularly significant in the field of coordination chemistry, where it serves as a functional organic linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgnih.gov MOFs are highly porous, crystalline materials constructed from metal ions or clusters connected by organic bridging ligands. rsc.org The properties of a MOF, such as its pore size, shape, and surface chemistry, are directly dictated by the geometry and functionality of its constituent metal nodes and organic linkers. nih.gov

The carboxylate group of this compound readily coordinates with metal centers, forming the structural backbone of the framework. The true value of using this specific linker lies in the functional groups appended to the benzene ring.

The Nitro Group: When the framework is assembled, the polar nitro groups can be directed to line the internal pores of the MOF. This creates a chemical environment with strong dipole moments and specific interaction sites. This functionalization can significantly enhance the MOF's selectivity for adsorbing other polar molecules, making it a candidate for applications in gas separation, storage, or as a sensor for specific chemical agents. The feasibility of using nitro-functionalized ligands has been demonstrated in the synthesis of various MOFs. nih.gov

This strategic design, enabled by the distinct roles of each functional group on the this compound linker, allows for the rational development of highly specialized MOFs for targeted applications. nih.gov

Table 3: Role of this compound Components in MOF Construction

| Molecular Part | Function in MOF | Resulting Property/Capability |

| Carboxylate Group (-COOH) | Metal-Binding Site | Forms the primary coordination bonds that create the framework structure. |

| Benzene Ring | Rigid Spacer | Provides structural rigidity and defines the distance between metal nodes. |

| Nitro Group (-NO2) | Pore Functionality | Introduces polarity into the pores, enhancing selective adsorption of molecules. |

| Iodo Group (-I) | Structural Tuner / Reactive Site | Modifies pore size/shape and allows for post-synthetic functionalization. |

Contribution to Catalysis and Green Chemistry

Utilization as a Ligand or Precursor in Homogeneous and Heterogeneous Catalytic Systems

While direct applications of 4-Iodo-3-nitrobenzoic acid as a standalone ligand in catalytic systems are not extensively documented, its role as a crucial precursor in the synthesis of ligands and its participation in catalytic reactions are noteworthy. The presence of three distinct functional groups—carboxylic acid, iodo, and nitro groups—provides multiple reaction sites for constructing elaborate molecules that can act as ligands for metal catalysts.

Research has shown that this compound is a key starting material in the synthesis of various organic molecules, some of which are then employed in catalytic processes. For instance, it is used in the preparation of benzamide (B126) analogs, where it undergoes condensation reactions. acs.org In these syntheses, while a catalyst may be used to facilitate the reaction, this compound itself is a reactant that becomes integrated into the final product structure rather than acting as a ligand that coordinates to a metal center to perform multiple catalytic cycles.

One notable example of its use in a catalytic reaction is in the synthesis of novel 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. In this process, this compound participates in a copper-catalyzed C-S cross-coupling reaction. This demonstrates its utility as a substrate in transition metal-catalyzed reactions, which are fundamental to modern organic synthesis. The iodo-group at the 4-position is particularly amenable to such cross-coupling reactions, allowing for the formation of new carbon-sulfur bonds under catalytic conditions.

The following table summarizes a key catalytic reaction involving this compound:

| Reaction Type | Catalyst | Reactants | Product | Reference |

| C-S Cross-Coupling | Copper Powder | This compound, Methane sulfonamide-thioxo derivative | 4-((3-(methylsulfonamido)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-3-nitrobenzoic acid |

Although direct evidence of its use in forming catalytically active metal-organic frameworks (MOFs) or coordination polymers is sparse, its structural motifs suggest potential in this area. The carboxylic acid group is a common linker in the construction of MOFs, which can serve as heterogeneous catalysts.

Investigation of its Role in Environmentally Benign Synthetic Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in chemical synthesis. This compound has been utilized as a starting material in synthetic routes that are considered environmentally advantageous.

One study highlights a synthetic procedure for new benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, which starts from this compound. This method is described as being economically and environmentally advantageous due to its procedural simplicity, which leads to a reduction in isolation and purification steps, thereby minimizing waste and reducing costs. researchgate.net

Furthermore, in the synthesis of certain 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives, an ecological method was developed where a key isothiocyanate intermediate was prepared using a less toxic reagent, di-2-pyridyl thionocarbonate, as a substitute for the highly toxic thiophosgene. While not a direct action of this compound, its use as a building block in this greener pathway underscores its role in the broader context of sustainable synthesis.

The following table outlines aspects of environmentally benign methodologies associated with the use of this compound:

| Green Chemistry Aspect | Application Context | Benefit | Reference |

| Procedural Simplicity | Synthesis of benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives | Reduced isolation/purification steps, less waste, lower cost | researchgate.net |

| Use of Less Hazardous Reagents | Synthesis of 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives | Avoidance of highly toxic thiophosgene |

Future Research Directions and Translational Perspectives

Development of Novel and More Efficient Synthetic Routes

One established method for synthesizing 4-iodo-3-nitrobenzoic acid involves a multi-step process starting from 4-amino-3-nitrobenzoic acid. This process includes diazotization of the amino group, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom. chemicalbook.com A detailed example of this synthesis reports a yield of 89.7%. chemicalbook.com

| Starting Material | Reagents | Key Steps | Reported Yield |

| 4-Amino-3-nitrobenzoic acid | 1. HCl, NaNO22. KI | 1. Diazotization2. Iodination | 89.7% |

Future research aims to refine this process by exploring alternative diazotization agents and iodide sources that may be more cost-effective or environmentally benign. Additionally, the development of one-pot procedures that minimize intermediate isolation steps is a key objective to streamline the synthesis and reduce solvent waste.

Furthermore, the synthesis of derivatives, such as 4-iodo-3-nitrobenzamide (B1684207), has been achieved by converting the parent acid to an acyl chloride using thionyl chloride, followed by amidation. google.com However, this method involves harsh reagents. A more efficient and simpler method for the esterification of this compound has been developed using trimethyl orthoacetate, which results in a near-quantitative yield of this compound methyl ester. nanochemazone.com This ester can then be converted to the amide by treatment with anhydrous ammonia (B1221849) gas in a suitable solvent like methanol (B129727). nanochemazone.com

| Derivative | Synthetic Approach | Reagents | Yield |

| This compound methyl ester | Esterification | Trimethyl orthoacetate | 98% |

| 4-Iodo-3-nitrobenzamide | Amidation of methyl ester | Anhydrous ammonia gas in methanol | 95% |

The development of catalytic methods, such as C-H activation/iodination, represents a frontier in synthetic chemistry that could offer a more direct route to this compound, potentially starting from 3-nitrobenzoic acid. Such an approach would be highly atom-economical and could significantly simplify the synthetic sequence.

Design and Synthesis of Next-Generation Bioactive Derivatives with Enhanced Specificity

The structural framework of this compound is a valuable scaffold for medicinal chemistry. The presence of three distinct functional groups allows for systematic modification to explore structure-activity relationships and develop derivatives with high potency and target specificity.

The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings. The carboxylic acid can be converted to esters, amides, or hydrazides, which can modulate the compound's pharmacokinetic properties. The iodine atom is a particularly interesting feature; it can act as a heavy atom for crystallographic studies, a site for radiolabeling, or be replaced through cross-coupling reactions to introduce a wide variety of substituents.

Research into related nitrobenzoic acid derivatives has shown significant biological potential. For instance, nitrobenzoates have demonstrated promising antitubercular activity, suggesting that derivatives of this compound could be explored for similar applications. nih.gov The synthesis of peptide derivatives from iodo- and nitro-substituted aromatic compounds has also yielded molecules with significant antimicrobial and anthelmintic activities. nih.govmdpi.com This highlights a promising avenue for future research, where amino acids and peptides could be coupled to the this compound scaffold to create novel therapeutic agents.

Future design strategies will likely focus on creating derivatives that target specific enzymes or receptors implicated in diseases. For example, the synthesis of 4-iodo-3-nitrobenzamide, an isomer of the PARP inhibitor Iniparib, points towards the potential of this scaffold in cancer therapy. google.com By modifying the substituents, it may be possible to enhance the inhibitory activity and selectivity for specific PARP enzymes or other cancer-related targets.

Exploration of Advanced Materials for Emerging Technologies

While the primary focus of research on this compound has been in the context of chemical synthesis and potential biological activity, its structural characteristics suggest potential applications in materials science. The rigid, aromatic core and multiple functional groups could be exploited to create novel polymers, metal-organic frameworks (MOFs), and other advanced materials.

One vendor has listed this compound powder as an "advanced ceramic material," although specific applications or properties in this context are not detailed. nanochemazone.com More concretely, related compounds like 4-amino-3-nitrobenzoic acid are being explored for their potential in developing polymeric materials. nbinno.com The functional groups on this compound provide handles for polymerization. For instance, the carboxylic acid could be used to form polyesters or polyamides. The iodo and nitro groups could be used to tune the electronic properties, refractive index, and thermal stability of the resulting polymers.

The ability of the carboxylic acid to coordinate with metal ions also opens the door to the synthesis of MOFs. The iodo and nitro substituents could be used to functionalize the pores of the MOF, leading to materials with potential applications in gas storage, catalysis, and sensing. The high electron density of the iodine atom could also be leveraged to create materials with interesting optical or electronic properties, such as nonlinear optical materials or components for organic electronics.

Integration of High-Throughput Screening and Computational Approaches for Drug Discovery

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and computational methods to accelerate the identification and optimization of lead compounds. These approaches are highly applicable to the exploration of the therapeutic potential of this compound derivatives.

A combinatorial library of derivatives could be synthesized from the this compound scaffold. This library, containing hundreds or thousands of related but structurally diverse compounds, could then be subjected to HTS against a panel of biological targets. ox.ac.uk HTS allows for the rapid testing of a large collection of molecules for a specific biological activity, such as enzyme inhibition or receptor binding. nih.gov This can quickly identify "hit" compounds that can be further optimized. nih.gov

Computational approaches, such as molecular docking and pharmacophore modeling, can be used to guide the design of the combinatorial library and to prioritize compounds for synthesis and screening. semanticscholar.org These in silico methods can predict how a molecule will bind to a specific protein target, allowing researchers to focus on derivatives with the highest probability of being active. This can save significant time and resources compared to a purely experimental approach.

For example, the crystal structure of a target enzyme could be used to computationally dock a virtual library of this compound derivatives. The docking scores and predicted binding modes could then be used to select the most promising candidates for synthesis. This synergy between computational design and experimental screening is a powerful strategy for the discovery of next-generation bioactive molecules derived from the this compound template.

常见问题

Basic Research Questions

Q. How is 4-iodo-3-nitrobenzoic acid synthesized, and what are the critical parameters for optimizing yield?

- Methodological Answer : The synthesis typically involves nitration and iodination steps. For example, nitration of 4-iodobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature (0–5°C) to prevent over-nitration. Post-reaction, the product is purified via recrystallization using polar aprotic solvents like dimethylformamide (DMF) .

- Key Parameters :

-

Temperature control during nitration to avoid decomposition.

-

Stoichiometric ratio of iodinating agents (e.g., iodine monochloride).

-

Solvent selection for recrystallization to maximize purity.

Synthesis Route Reagents/Conditions Yield (%) Reference Direct nitration HNO₃, H₂SO₄, 0°C, 2h 65–70 Electrophilic iodination ICl, CH₂Cl₂, rt, 12h 50–55

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The iodine atom induces distinct deshielding in aromatic protons (δ ~8.5–9.0 ppm). Nitro groups cause splitting patterns due to meta-substitution .

- FT-IR : Strong asymmetric NO₂ stretching at ~1520 cm⁻¹ and C=O (carboxylic acid) at ~1700 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 293 (C₇H₄INO₄⁺) with fragmentation patterns confirming iodine retention .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhaling dust .

- Emergency Measures :

- Ingestion: Rinse mouth, seek medical attention (H302: harmful if swallowed) .

- Spills: Neutralize with sodium bicarbonate, collect with inert absorbent .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the nitro group?

- Methodological Answer :

- Use SHELXL for refinement, applying restraints to bond lengths and angles in disordered regions. High-resolution data (≤0.8 Å) improves electron density maps. For visualization, ORTEP-3 can model thermal ellipsoids to validate positional disorder .

- Example Workflow :

Collect data at low temperature (100 K) to reduce thermal motion.

Apply "ISOR" and "DELU" restraints in SHELXL to stabilize anisotropic displacement parameters .

Q. How does the electronic effect of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The iodine atom acts as a directing group, facilitating Suzuki-Miyaura couplings. Its strong electron-withdrawing effect activates the aromatic ring toward palladium-catalyzed substitutions.

- Experimental Design :

- Optimize catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) ratios.

- Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .

Q. What strategies resolve contradictions in observed vs. calculated vibrational spectra for this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G**) to simulate IR spectra. Discrepancies often arise from intermolecular hydrogen bonding in the solid state. Validate by comparing solution-state (ATR-FTIR) and solid-state spectra .

- Case Study : A 20 cm⁻¹ shift in NO₂ stretching between experimental and theoretical data was attributed to crystal packing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。